molecular formula C8H14O2 B13466576 {6-Oxaspiro[2.5]octan-5-yl}methanol CAS No. 2919954-58-6

{6-Oxaspiro[2.5]octan-5-yl}methanol

Cat. No.: B13466576
CAS No.: 2919954-58-6
M. Wt: 142.20 g/mol
InChI Key: YMUMSIAIUUKGQB-UHFFFAOYSA-N
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Description

{6-Oxaspiro[25]octan-5-yl}methanol is an organic compound with the molecular formula C8H14O2 It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Oxaspiro[2.5]octan-5-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic ring. The methanol group can then be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

{6-Oxaspiro[2.5]octan-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, {6-Oxaspiro[2.5]octan-5-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of spirocyclic compounds in biological processes.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be exploited to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {6-Oxaspiro[2.5]octan-5-yl}methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane: A similar spirocyclic compound without the hydroxyl group.

    Spiro[2.5]octan-5-ol: A compound with a similar structure but different functional groups.

Uniqueness

{6-Oxaspiro[2.5]octan-5-yl}methanol is unique due to the presence of both the spirocyclic ring and the methanol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2919954-58-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

6-oxaspiro[2.5]octan-7-ylmethanol

InChI

InChI=1S/C8H14O2/c9-6-7-5-8(1-2-8)3-4-10-7/h7,9H,1-6H2

InChI Key

YMUMSIAIUUKGQB-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCOC(C2)CO

Origin of Product

United States

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